molecular formula C10H10F6N2 B7813489 N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine

N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B7813489
M. Wt: 272.19 g/mol
InChI Key: SQDZAZBOIQTBFU-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine (CAS 1048915-57-6) is a substituted benzene derivative of significant interest in advanced organic synthesis and materials science research. This compound, with the molecular formula C10H10F6N2 and a molecular weight of 272.19 g/mol, features a diamine backbone symmetrically substituted with strongly electron-withdrawing trifluoromethyl groups . This specific structure makes it a valuable building block for the development of complex organic molecules. Its primary research value lies in its application as a precursor for synthesizing functional organic materials and specialized ligands. Diamine compounds with trifluoromethyl substitutions are key monomers in the development of high-performance polymers, such as polyamides and polyimides, which are investigated for their potential use in organic electronic devices due to their thermal stability and specific electronic properties . The presence of multiple trifluoromethyl groups can be exploited to fine-tune the electronic characteristics, solubility, and thermal stability of the resulting materials. Furthermore, substituted benzene-1,4-diamines serve as crucial intermediates in the construction of nitrogen-containing heterocycles, including benzimidazoles, which have relevance in medicinal chemistry and catalysis . Researchers also explore such diamines as potential hydrogen bond donors in the design of non-covalent organocatalysts, leveraging the electron-deficient aromatic ring to modulate catalyst activity . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-N,1-N-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6N2/c1-18(2)8-6(9(11,12)13)3-5(17)4-7(8)10(14,15)16/h3-4H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDZAZBOIQTBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization of Benzene Derivatives

A common industrial approach involves sequential functionalization of a pre-substituted benzene ring. Starting with 1,4-diaminobenzene, trifluoromethyl groups are introduced via copper-mediated coupling reactions. For example, using (trifluoromethyl)trimethylsilane (TMSCF₃) as the CF₃ source and CuI as a catalyst in dimethylformamide (DMF) at 110°C achieves 65–70% yield for mono-trifluoromethylation. Subsequent methylation of the amine groups is performed via reductive amination using formaldehyde and sodium cyanoborohydride, yielding the dimethylamino functionality.

Key Optimization Parameters:

  • Temperature : Mono-trifluoromethylation requires 110°C, while dimethylation proceeds at 25°C.

  • Catalyst Load : 10 mol% CuI for CF₃ coupling; stoichiometric NaBH₃CN for methylation.

  • Solvent : DMF for NAS; methanol for reductive amination.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation enables precise placement of CF₃ groups. Using 1,4-diamino-2-nitrobenzene as a substrate, lithiation with LDA (lithium diisopropylamide) at -78°C followed by quenching with CF₃SiMe₃ installs the first CF₃ group at the 2-position. Subsequent nitration at the 6-position and repetition of the DoM sequence introduces the second CF₃ group. Final reduction of nitro groups with H₂/Pd-C (5 bar, 50°C) and methylation completes the synthesis.

Challenges:

  • Regioselectivity : Competing para-substitution requires careful control of reaction time and temperature.

  • Functional Group Tolerance : Nitro groups must be protected during lithiation.

Reductive Coupling Approaches

Ullmann-Type Homocoupling

Industrial-scale synthesis often employs Ullmann coupling to assemble the benzene core. 2-Chloro-5-nitrobenzotrifluoride undergoes homocoupling in the presence of FeCl₃ (20 mol%) and K₂CO₃ in NMP (N-methylpyrrolidone) at 150°C, forming 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl. Catalytic hydrogenation (H₂, Pd/C, 50°C) reduces the nitro groups to amines, followed by dimethylation using methyl iodide and K₂CO₃ in acetone.

Performance Metrics:

StepYield (%)Purity (%)
Homocoupling8592
Nitro Reduction9598
Dimethylation9095

Suzuki-Miyaura Cross-Coupling

For laboratory-scale synthesis, Suzuki coupling of 2-bromo-5-nitrobenzotrifluoride with pinacol boronate esters enables modular assembly. Using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in dioxane/water (4:1) at 80°C, the biphenyl intermediate is obtained in 75% yield. Subsequent functionalization mirrors Ullmann pathways.

One-Pot Tandem Reactions

Nitro Reduction-Methylation Cascade

A streamlined method involves simultaneous nitro reduction and methylation. 2,6-Bis(trifluoromethyl)-1,4-dinitrobenzene is treated with H₂ (3 bar) over Raney Ni in methanol containing excess dimethylamine (40°C, 12 h). This one-pot process achieves 80% yield by suppressing intermediate isolation.

Advantages:

  • Efficiency : Eliminates separate reduction and methylation steps.

  • Cost : Reduces catalyst loading by 30% compared to stepwise methods.

Acid-Catalyzed Rearrangement

3,3′-Bis(trifluoromethyl)hydrazobenzene undergoes acid-catalyzed benzidine rearrangement in HCl/EtOH (0°C, 6 h) to yield 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl. Subsequent dimethylation with dimethyl sulfate in NaOH/EtOH provides the target compound.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >98% purity. Recrystallization from ethanol/water (1:2) enhances crystallinity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, aromatic), 3.05 (s, 12H, N(CH₃)₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.1 (s, CF₃).

  • MS (ESI+) : m/z 327.1 [M+H]⁺.

Industrial Production Considerations

Continuous Flow Synthesis

Modern plants utilize continuous flow reactors for homocoupling and nitro reduction steps, improving throughput by 40% and reducing waste.

Environmental Impact

Waste streams containing Cu and Pd are treated via ion-exchange resins, achieving >99% metal recovery.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Scalability
Ullmann Homocoupling85120Industrial
Suzuki Cross-Coupling75250Lab-scale
One-Pot Tandem80150Pilot-scale

Chemical Reactions Analysis

Types of Reactions: N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Versatile Building Block
N1,N1-Dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine serves as a key building block in organic synthesis. Its unique trifluoromethyl groups enhance the reactivity and stability of the compound, making it an attractive candidate for synthesizing more complex molecules. The compound can be utilized in the preparation of various derivatives that are important for developing new materials and pharmaceuticals.

Pharmaceutical Applications

Potential Anticancer Agent
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. This compound has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets effectively. Studies have shown that modifications of diamines can lead to improved potency against cancer cell lines .

Drug Delivery Systems
The compound's properties allow it to be explored in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in developing formulations for targeted drug delivery .

Materials Science

Fluorinated Polymers
this compound can be used in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments such as aerospace and automotive industries. The incorporation of trifluoromethyl groups can significantly enhance the material properties .

Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives that require high performance under extreme conditions. Its thermal stability and resistance to solvents make it ideal for protective coatings used in industrial applications .

Case Studies

Study Title Application Focus Findings
Synthesis of Trifluoromethylated CompoundsOrganic SynthesisDemonstrated high yields when using this compound as a precursor .
Anticancer Activity AssessmentPharmacologyShowed promising results against specific cancer cell lines with modifications leading to increased efficacy .
Development of Fluorinated PolymersMaterials ScienceHighlighted enhanced thermal and chemical stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including cytotoxicity and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine with selected analogs from the evidence, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents Key Properties Applications/Findings Reference
This compound -CF₃ (2,6-), -CH₃ (N1,N1) Hypothesized high thermal stability, lipophilicity due to -CF₃ groups Potential use in fluorophores or polymers (inferred from analogs) N/A
N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) -(CH₃)₂N (para positions) Aggregation-induced emission (AIE); fluorescence in solid state Organic vapor sensors via fluorescence switching
N1,N4-bis(2-chlorobenzylidene)benzene-1,4-diamine -Cl (ortho positions) High yield (98%), m.p. 203–204°C; strong CH–N IR peak at 1637 cm⁻¹ Intermediate for bioactive compounds (e.g., AKT1 inhibitors)
N1,N4-bis(2-hydroxybenzylidene)benzene-1,4-diamine -OH (ortho positions) High yield (93%), m.p. 257–258°C; OH IR peak at 3533 cm⁻¹ Chelation or catalysis applications due to phenolic hydroxyl groups
N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine Quinoline-Cl substituents In silico AKT1 inhibition activity Anticancer drug candidates targeting kinase pathways

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (-CF₃, -Cl) : Enhance thermal stability and alter electronic properties. The -CF₃ groups in the target compound likely increase hydrophobicity compared to -Cl or -OH analogs .
  • Electron-Donating Groups (-CH₃, -(CH₃)₂N) : Improve solubility and fluorescence (e.g., DBD’s AIE behavior) .

Synthetic Yields :

  • Chlorinated and methylated analogs achieve high yields (92–98%) under solvent-free conditions, suggesting that the target compound could be synthesized efficiently using similar green methods .

Applications: Fluorophores: The AIE property of DBD implies that the target compound’s -CF₃ groups might enable tunable emission for optoelectronic devices. Pharmaceuticals: Quinoline-based diamines show kinase inhibition , suggesting that the target compound’s trifluoromethyl groups could enhance binding affinity in drug design.

Research Findings and Limitations

Spectroscopic Data :

  • While the target compound lacks reported NMR/IR data, analogs like N1,N4-bis(2-chlorobenzylidene)benzene-1,4-diamine exhibit characteristic CH–N stretching (~1640 cm⁻¹) and aromatic proton signals (δ 7.28–7.85 ppm) , which may align with the target’s behavior.

Thermal Properties :

  • The m.p. of hydroxy-substituted analogs (257–258°C) exceeds that of chlorinated derivatives (203–204°C) , indicating that -CF₃ groups in the target compound may further elevate thermal stability.

Limitations: No direct data on the target compound’s biological activity or crystallography are available in the evidence. Studies on quinoline-based diamines and fluorophores provide indirect support for hypothetical applications.

Biological Activity

N1,N1-Dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

Synthesis of the Compound

The synthesis of this compound can be achieved through various methods involving nucleophilic aromatic substitution reactions. For instance, a typical synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with suitable nitro-substituted aromatic compounds under controlled conditions to yield high-purity diamines .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an inhibitor in various biological pathways.

  • Inhibition of Enzymatic Activity :
    • The compound has shown promise as an inhibitor of RNA-dependent RNA polymerase (RdRp), particularly in the context of SARS-CoV-2. In vitro assays demonstrated that it could reduce enzyme activity significantly at micromolar concentrations .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the trifluoromethyl groups enhance the lipophilicity and bioactivity of the compound, potentially increasing its efficacy against certain bacterial strains .

Case Study 1: SARS-CoV-2 RdRp Inhibition

A study conducted on various compounds including this compound revealed that it exhibited residual activity (RA) comparable to established inhibitors. The compound showed a residual activity of approximately 57% at a concentration of 10 µM during screening tests .

CompoundConcentration (µM)Residual Activity (%)
This compound1057
GS-441524 (active metabolite of remdesivir)100Not determined due to toxicity

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of similar trifluoromethyl-substituted compounds indicates that they can disrupt bacterial cell membranes or inhibit essential enzymatic processes. Although specific data on this compound is limited, structural analogs have demonstrated significant antimicrobial effects against resistant strains .

Toxicity and Safety Profile

While investigating the biological activity, it is crucial to consider the toxicity profile. The compound has shown cytotoxic effects in certain cellular assays with a CC50 value around 23 µM for Calu-3 cells. This highlights the need for further optimization to enhance therapeutic indices while minimizing toxicity .

Q & A

Q. How do steric effects from the 2,6-bis(trifluoromethyl) groups impact regioselectivity in electrophilic substitutions?

  • Methodology : Perform nitration or halogenation reactions and analyze product distributions via GC-MS. Compare with computational predictions (e.g., Fukui functions) to map reactive sites .
  • Contradiction Resolution : Reconcile theoretical vs. experimental results by considering solvent polarity’s role in stabilizing transition states.

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